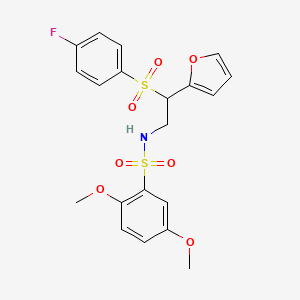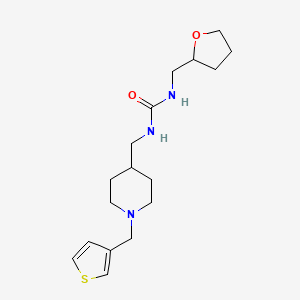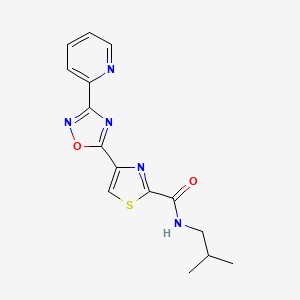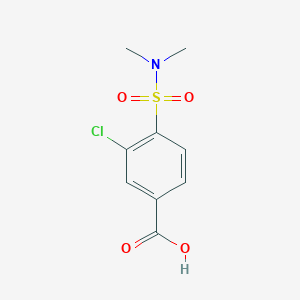
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which are involved in various cellular signaling pathways.
Mecanismo De Acción
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate is a kinase inhibitor that targets the SYK and JAK pathways, which are involved in various cellular signaling pathways. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, while JAK is a family of intracellular tyrosine kinases that are involved in cytokine signaling. By inhibiting these pathways, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate can block the activation of various immune cells, including B-cells, T-cells, and natural killer cells, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance the efficacy of other cancer treatments. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the SYK and JAK pathways. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, there are also some limitations to using Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate in lab experiments, including its relatively low solubility and stability, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, including its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to understand the molecular mechanisms underlying the effects of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate and to optimize its pharmacokinetic properties. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate in humans.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate involves several steps, including the reaction of 2-hydroxypyridine-3-carboxylic acid with tert-butyl chloroformate to form tert-butyl 2-(2-hydroxypyridine-3-carbonyl)pyridine-3-carboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate. The yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCSXHVSOTHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxypyridine-3-carbonyl)-1,4-diazepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)


![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)



![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
